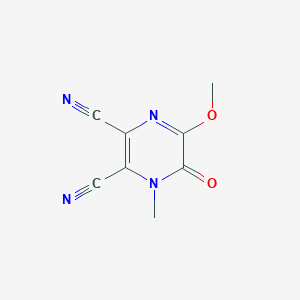
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two cyano groups attached to a dihydropyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-1-methylpyrazine-2,3-dicarbonitrile with an oxidizing agent to introduce the oxo group at the 6-position. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile: Similar structure but lacks the methoxy group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the methoxy group in 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased solubility or enhanced binding affinity to biological targets.
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-6-oxopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-12-6(4-10)5(3-9)11-7(14-2)8(12)13/h1-2H3 |
Clé InChI |
MFVNHQYHHWYMSM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C(C1=O)OC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)

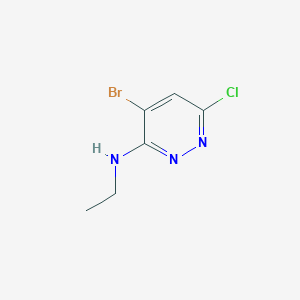
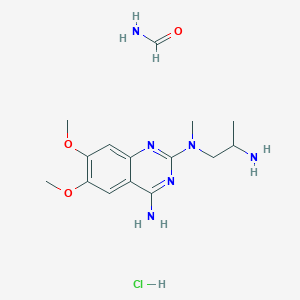
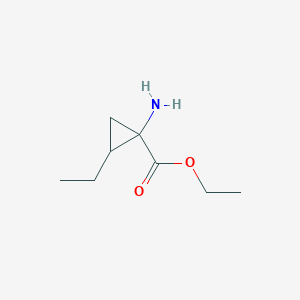
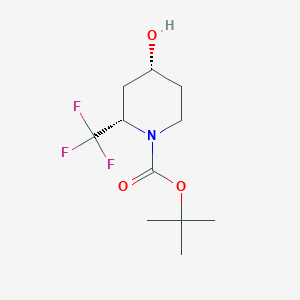
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

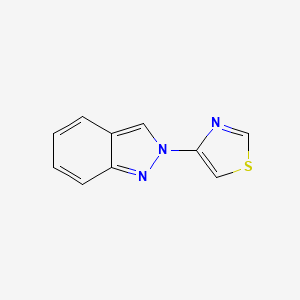
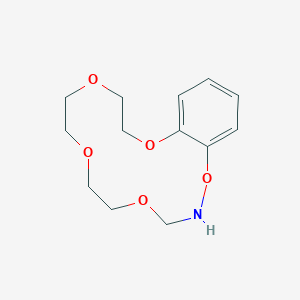
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)

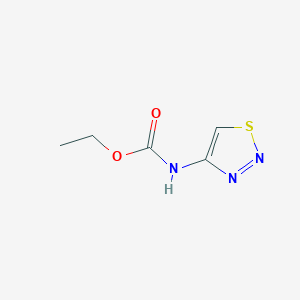
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
